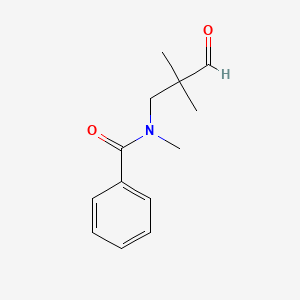![molecular formula C17H21NO3 B14001335 4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol CAS No. 7468-26-0](/img/structure/B14001335.png)
4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzene ring substituted with a 2-methylamino-1-phenethyloxy-ethyl group and two hydroxyl groups at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene-1,2-diol derivative with a 2-methylamino-1-phenethyloxy-ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with adrenergic receptors, influencing neurotransmitter release and signal transduction pathways.
類似化合物との比較
Similar Compounds
4-(2-methylaminoethyl)benzene-1,2-diol:
4-(1-methoxy-2-(methylamino)ethyl)benzene-1,2-diol: This compound has a methoxy group instead of the phenethyloxy group.
Uniqueness
4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
7468-26-0 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC名 |
4-[2-(methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H21NO3/c1-18-12-17(14-7-8-15(19)16(20)11-14)21-10-9-13-5-3-2-4-6-13/h2-8,11,17-20H,9-10,12H2,1H3 |
InChIキー |
LBPQZSRAMFQEHA-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1=CC(=C(C=C1)O)O)OCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)






![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)


